Ethyl 3-chlorobenzimidate hydrochloride
Overview
Description
Ethyl 3-chlorobenzimidate hydrochloride: is a chemical compound with the molecular formula C9H11Cl2NO. It is commonly used in organic synthesis and has applications in various fields of scientific research. This compound is known for its reactivity and versatility in forming different chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobenzimidate hydrochloride can be synthesized through the reaction of ethyl benzimidate with thionyl chloride in the presence of a suitable solvent. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of automated reactors and continuous monitoring of reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chlorobenzimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidates, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Ethyl 3-chlorobenzimidate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form various chemical intermediates and final products.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-chlorobenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- Ethyl benzimidate
- Ethyl 4-chlorobenzimidate
- Ethyl 4-methylbenzimidate
Comparison: Ethyl 3-chlorobenzimidate hydrochloride is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in forming different chemical products .
Properties
IUPAC Name |
ethyl 3-chlorobenzenecarboximidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6,11H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVBRUOYKGDMFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620385 | |
Record name | Ethyl 3-chlorobenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60612-87-5 | |
Record name | Ethyl 3-chlorobenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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